2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate
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Overview
Description
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate is an organic compound with a unique structure that includes a seven-membered oxepane ring substituted with four methyl groups and a methanesulfonate ester
Preparation Methods
The synthesis of 2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts such as sulfuric acid or zeolites . The resulting intermediate can then be reacted with methanesulfonyl chloride to form the desired methanesulfonate ester .
Chemical Reactions Analysis
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or thiourea .
Scientific Research Applications
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the methanesulfonate group can act as a leaving group in substitution reactions. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate can be compared with similar compounds such as:
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether with similar structural features but different reactivity and applications.
2,2,5,7-Tetramethyltetralin: Another compound with a similar methyl-substituted ring structure but different functional groups and properties.
(E)-5-(1,2,4a,5-Tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)-3-methylpent-2-enoic acid: A diterpenoid with a similar oxo group but different overall structure and applications.
Properties
CAS No. |
86838-59-7 |
---|---|
Molecular Formula |
C11H20O5S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
(2,2,5,5-tetramethyl-7-oxooxepan-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H20O5S/c1-10(2)7-9(12)15-11(3,4)6-8(10)16-17(5,13)14/h8H,6-7H2,1-5H3 |
InChI Key |
DUWILQXDIGWVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(CC(=O)O1)(C)C)OS(=O)(=O)C)C |
Origin of Product |
United States |
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